N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a structurally complex molecule featuring:
- A pyrazolo[1,5-a]pyrazine core, a nitrogen-rich heterocycle known for pharmacological relevance .
- A 4-ethylphenyl group substituted at the pyrazine ring’s 2-position, contributing to hydrophobic interactions.
- A sulfanyl-acetamide linker connecting the heterocycle to a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects .
This compound’s design optimizes interactions with biological targets, particularly enzymes and receptors involved in cancer and inflammation. Its synthesis typically involves multi-step protocols, including Suzuki-Miyaura coupling for aryl group introduction and thiol-alkylation for sulfanyl linkage formation .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-3-15-4-6-16(7-5-15)19-13-20-23(25-10-11-28(20)27-19)31-14-22(29)26-17-8-9-21(30-2)18(24)12-17/h4-13H,3,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYZYXFJZYLEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN4O2S |
| Molecular Weight | 416.927 g/mol |
| Exact Mass | 416.107374804 u |
| InChI Key | QVAJRSRKQBFBCB-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related pyrazolo compounds have demonstrated significant inhibition of cell viability in various cancer cell lines by targeting key signaling pathways:
- Mechanism of Action :
- Case Studies :
- Caspase Activity :
Antibacterial Activity
The compound's antibacterial properties have been investigated, particularly against common bacterial strains:
- Activity Spectrum :
- Structure-Activity Relationship :
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has also been explored:
- Acetylcholinesterase Inhibition :
- Urease Inhibition :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent effects on properties and bioactivity:
Key Findings from Comparative Analysis:
Substituent Position and Electronic Effects: The 3-chloro-4-methoxyphenyl group in the target compound balances electronic effects: chlorine withdraws electrons, while methoxy donates them. This dual functionality may enhance binding to targets requiring both polar and nonpolar interactions .
Aromatic Moieties and Bioactivity :
- The 4-ethylphenyl group provides moderate hydrophobicity, favoring interactions with enzyme pockets without compromising solubility. In contrast, naphthalen-1-yl () enhances aromatic stacking but may reduce bioavailability due to increased molecular weight .
Biological Activity Correlations :
- Compounds with chlorophenyl groups (e.g., ) show antimicrobial activity, likely due to halogen-mediated disruption of microbial membranes .
- Acetylphenyl derivatives () exhibit strong kinase inhibition, attributed to the acetyl group’s ability to form stable interactions with ATP-binding sites .
Synthetic Considerations :
- Analogs with bulky substituents (e.g., naphthalene) require optimized coupling conditions (e.g., higher catalyst loading) to achieve acceptable yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
